molecular formula C10H14O B1583329 1-(2,5-Dimethylphenyl)ethanol CAS No. 32917-52-5

1-(2,5-Dimethylphenyl)ethanol

Cat. No. B1583329
CAS RN: 32917-52-5
M. Wt: 150.22 g/mol
InChI Key: VHLZFCOCNJEXTQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)ethanol is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 . It is also known by its IUPAC name (1R)-1-(2,5-dimethylphenyl)ethanol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reduction of carbonyl compounds has been used to prepare 1-(3-methylphenyl)ethanol, 1-(3,4-dimethylphenyl)ethanol, and 1-(2,4,6-trimethylphenyl)ethanol . A similar approach could potentially be used for the synthesis of 1-(2,5-Dimethylphenyl)ethanol.


Molecular Structure Analysis

The molecular structure of 1-(2,5-Dimethylphenyl)ethanol consists of a benzene ring substituted with two methyl groups at the 2 and 5 positions and an ethanol group at the 1 position .


Physical And Chemical Properties Analysis

1-(2,5-Dimethylphenyl)ethanol is a clear, colorless liquid . It has a density of 0.988 g/mL at 25°C, a melting point of -18.1°C, and a boiling point of 195°C . It is slightly soluble in chloroform and ethyl acetate .

Scientific Research Applications

Kinetic Resolution and Selectivity in Chemical Reactions

1-(2,5-Dimethylphenyl)ethanol and related compounds have been studied for their roles in chemical reactions, particularly in kinetic resolution. Larionov et al. (2012) demonstrated that structural modifications in aryl groups within catalysts can improve selectivity in kinetic resolution reactions, highlighting the relevance of compounds like 1-(2,5-Dimethylphenyl)ethanol in catalysis and stereochemistry (Larionov et al., 2012).

Bioreduction Using Plant-mediated Approaches

Pavoković et al. (2017) explored the bioreduction of 1-(3,4)-dimethylphenyl)ethanone to 1-(3,4-dimethylphenyl)ethanol using various vegetables as biocatalysts, demonstrating the potential of using natural sources for synthesizing chiral alcohols like 1-(2,5-Dimethylphenyl)ethanol (Pavoković et al., 2017).

Oxidation Studies in Lignin Model Compounds

The oxidation of lignin model compounds like 1-(3,4-Dimethoxyphenyl)ethanol with chlorine dioxide was studied by Nie et al. (2014), providing insights into the oxidation mechanisms of similar compounds, which could include 1-(2,5-Dimethylphenyl)ethanol (Nie et al., 2014).

Green Asymmetric Reduction in Drug Synthesis

The use of Saccharomyces cerevisiae for the asymmetric reduction of acetophenone derivatives, including 1-(2,5-Dimethylphenyl)ethanol, in an eco-friendly manner for drug synthesis has been explored by Panić et al. (2018) (Panić et al., 2018).

Synthesis of Ethanol from Syngas

Yue et al. (2014) discussed an alternative approach for synthesizing ethanol via syngas, which could involve the use of compounds like 1-(2,5-Dimethylphenyl)ethanol. This method represents a sustainable approach, reducing dependence on petroleum resources (Yue et al., 2014).

Safety And Hazards

The safety data sheet for 1-(2,5-Dimethylphenyl)ethanol indicates that it is harmful if inhaled and can cause eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing vapors, and using personal protective equipment .

properties

IUPAC Name

1-(2,5-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLZFCOCNJEXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954570
Record name 1-(2,5-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)ethanol

CAS RN

32917-52-5
Record name α,2,5-Trimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32917-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,2,5-Trimethylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032917525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,5-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,2,5-trimethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Varadharajan, K Nayani, C Zippel… - Advanced …, 2022 - Wiley Online Library
Mesoscale chiral materials are prepared by lithographic methods, assembly of chiral building blocks, and through syntheses in the presence of polarized light. Typically, these …
Number of citations: 7 onlinelibrary.wiley.com
K Toboonpha - 2017 - digital.car.chula.ac.th
Enantiomeric separation of 55 alcohols (13 aliphatic alcohols and 42 alcohols of aromatic structure) was studied by gas chromatography using octakis (2, 3-di-O-acetyl-6-O-tert-…
Number of citations: 1 digital.car.chula.ac.th
Z Hassan, D Varadharajan, C Zippel… - Advanced …, 2022 - Wiley Online Library
Molecular structuring of soft matter with precise arrangements over multiple hierarchical levels, especially on polymer surfaces, and enabling their post‐synthetic modulation has …
Number of citations: 5 onlinelibrary.wiley.com
S Muangsri - 2019 - digital.car.chula.ac.th
Enantiomeric separations of seventy-two underivatized chiral alcohols and forty-three trifluoroacetyl derivatives of chiral amines of various structures were investigated by gas …
Number of citations: 0 digital.car.chula.ac.th
N Luo, Y Zhong, JT Liu, L Ouyang, R Luo - Synthesis, 2020 - thieme-connect.com
A practical and efficient method for the synthesis of alcohols in one pot from readily available alkynes via a tandem process by formic acid promoted hydration and metal-ligand …
Number of citations: 10 www.thieme-connect.com
Y Kido, F Yonehara, M Yamaguchi - Tetrahedron, 2001 - Elsevier
Aromatic hydrocarbons are alkenylated with silylallene in the presence of GaCl 3 at −90C. Organometallic electrophiles generated from the allene and GaCl 3 are the active species in …
Number of citations: 25 www.sciencedirect.com
JED Martins, M Wills - Tetrahedron, 2009 - Elsevier
The use of a combination of IrCl 3 with a series of ligands derived from the C2-symmetric diamine diphenylethanediamine (DPEN) forms a catalyst capable of the asymmetric …
Number of citations: 42 www.sciencedirect.com
A Sholihah - 2018 - repository.uinjkt.ac.id
Tar batubara adalah limbah cair berbau, berbahaya, dan beracun (B3) yang dihasilkan dari proses gasifikasi batubara dalam jumlah banyak sehingga perlu dikelola dengan baik …
Number of citations: 1 repository.uinjkt.ac.id

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